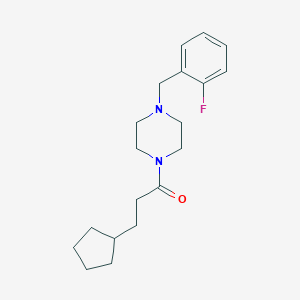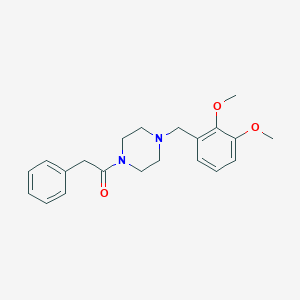![molecular formula C18H28N2O B247584 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247584.png)
4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine, also known as EBM, is a chemical compound that belongs to the class of morpholine-based compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mecanismo De Acción
The mechanism of action of 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine is not fully understood, but it is believed to act by modulating various signaling pathways in cells. It has been found to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II, which are involved in cell proliferation and DNA replication. This compound has also been shown to inhibit the activity of various receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are involved in neurotransmission.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt pathway. This compound has also been found to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are associated with Alzheimer's disease and Parkinson's disease, respectively. In addition, this compound has been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for various assays. This compound has also been found to be stable under various conditions, including high temperatures and acidic environments. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in some assays. In addition, this compound has not been extensively studied in vivo, which may limit its potential applications in drug discovery.
Direcciones Futuras
There are several future directions for the study of 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to study its potential applications in cancer therapy, including its synergistic effects with other chemotherapeutic agents. In addition, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved properties.
Métodos De Síntesis
The synthesis of 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine involves the reaction of morpholine with 4-ethylbenzyl chloride in the presence of a base. The reaction yields this compound as a white solid with a purity of over 98%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been found to have neuroprotective effects by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, which are associated with Alzheimer's disease and Parkinson's disease, respectively.
Propiedades
Fórmula molecular |
C18H28N2O |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
4-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C18H28N2O/c1-2-16-3-5-17(6-4-16)15-19-9-7-18(8-10-19)20-11-13-21-14-12-20/h3-6,18H,2,7-15H2,1H3 |
Clave InChI |
WDBXJGKOZGBOOD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCOCC3 |
SMILES canónico |
CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)







![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247524.png)
